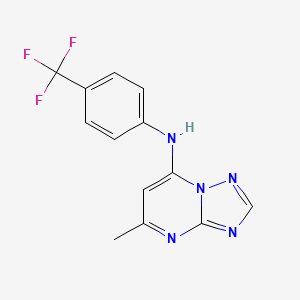

DSM74

Description

Propriétés

Numéro CAS |

898743-92-5 |

|---|---|

Formule moléculaire |

C13H10F3N5 |

Poids moléculaire |

293.25 g/mol |

Nom IUPAC |

5-methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C13H10F3N5/c1-8-6-11(21-12(19-8)17-7-18-21)20-10-4-2-9(3-5-10)13(14,15)16/h2-7,20H,1H3 |

Clé InChI |

LRHHXKBKRNNFRV-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(5-methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)(4-trifluoromethylphenyl)amine DSM 74 DSM-74 DSM74 cpd |

Origine du produit |

United States |

Foundational & Exploratory

The Triazolopyrimidine DSM74: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

An In-depth Technical Guide on the Mechanism of Action, Experimental Evaluation, and Resistance Profile of a Novel Antimalarial Candidate.

Executive Summary

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health burden, exacerbated by the continuous emergence of drug-resistant strains. This necessitates the discovery and development of novel antimalarials with unique mechanisms of action. DSM74, a triazolopyrimidine-based compound, has been identified as a potent and selective inhibitor of P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. Unlike its human host, the parasite relies exclusively on the de novo synthesis of pyrimidines, making this pathway an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, biochemical effects, and the structural basis for its selectivity. Furthermore, it outlines key experimental protocols for its evaluation and discusses the known mechanisms of resistance, offering valuable insights for researchers and drug development professionals in the field of antimalarial chemotherapy.

Introduction: The Pyrimidine Biosynthesis Pathway as an Antimalarial Target

Plasmodium falciparum has a complex lifecycle that involves rapid replication, demanding a high flux of nucleotide precursors for DNA and RNA synthesis. The parasite is incapable of salvaging preformed pyrimidines from the host and is therefore entirely dependent on the de novo pyrimidine biosynthesis pathway.[1] This metabolic vulnerability presents a prime opportunity for targeted drug development.[2]

The de novo pyrimidine biosynthesis pathway in Plasmodium consists of six enzymatic steps, with dihydroorotate dehydrogenase (DHODH) catalyzing the fourth and rate-limiting step.[1] PfDHODH is a mitochondrial enzyme that facilitates the flavin mononucleotide (FMN)-dependent oxidation of dihydroorotate to orotate.[3] The inhibition of PfDHODH leads to the depletion of the pyrimidine pool, thereby halting parasite proliferation. The significant structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors, minimizing off-target effects.[2]

This compound: A Selective Inhibitor of PfDHODH

This compound is a triazolopyrimidine-based compound that has demonstrated potent and selective inhibitory activity against PfDHODH.[2] Its development was part of a broader effort to identify novel PfDHODH inhibitors, leading to the discovery of related compounds such as DSM1 and the clinical candidate DSM265.[2][4]

Mechanism of Action

This compound exerts its antimalarial effect by directly inhibiting the enzymatic activity of PfDHODH. This inhibition disrupts the synthesis of orotate, a crucial precursor for pyrimidines, ultimately leading to the cessation of parasite growth. The mechanism is cytostatic, arresting the development of the parasite at the trophozoite stage before the onset of schizogony.

The molecular interaction between this compound and PfDHODH has been elucidated through X-ray crystallography.[2] this compound binds to a hydrophobic pocket adjacent to the FMN cofactor, a site that is distinct from the dihydroorotate binding site but is thought to overlap with the binding site for coenzyme Q, the natural electron acceptor for the enzyme.[2][3] The high selectivity of this compound for PfDHODH over human DHODH (hDHODH) is attributed to variations in the amino acid residues lining this inhibitor-binding pocket.[2]

Caption: Figure 1: this compound inhibits PfDHODH, blocking the conversion of dihydroorotate to orotate.

Quantitative Efficacy Data

The potency of this compound and its analogs has been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations.

| Compound | Target | Assay Type | IC50 / EC50 (µM) | Reference |

| This compound | PfDHODH | Enzyme Inhibition | ~0.3 | [2] |

| DSM1 | PfDHODH | Enzyme Inhibition | 0.047 | [2] |

| DSM1 | P. falciparum 3D7 | Whole Cell Growth | 0.079 | [2] |

| A77 1726 | hDHODH | Enzyme Inhibition | Potent | [2] |

| A77 1726 | PfDHODH | Enzyme Inhibition | Weak | [1] |

Experimental Protocols

The evaluation of PfDHODH inhibitors like this compound relies on robust and standardized experimental procedures. The following sections detail the core methodologies.

PfDHODH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH.

Principle: The activity of DHODH is determined by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (B1210591) (DCIP), which serves as an electron acceptor. The rate of dye reduction is proportional to the enzyme's activity.

Methodology:

-

Recombinant Enzyme: Purified recombinant PfDHODH is used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), the substrate L-dihydroorotate, the electron acceptor Coenzyme Q, and the dye DCIP.

-

Compound Addition: Test compounds (e.g., this compound) are added in a range of concentrations.

-

Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance of DCIP at 600 nm is monitored over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.[5]

Caption: Figure 2: A generalized workflow for determining the IC50 of PfDHODH inhibitors.

P. falciparum Whole-Cell Growth Inhibition Assay

This assay assesses the efficacy of a compound against the intraerythrocytic stages of the parasite.

Principle: The proliferation of P. falciparum in in vitro culture is quantified, and the effect of the test compound on this growth is measured. Parasite growth can be determined by various methods, including microscopic counting, radioisotope incorporation ([³H]-hypoxanthine), or fluorescence-based assays (e.g., SYBR Green).[6]

Methodology:

-

Parasite Culture: A synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) at the ring stage is maintained in human erythrocytes in RPMI 1640 medium supplemented with serum or Albumax.[6]

-

Drug Plate Preparation: Test compounds are serially diluted and added to a 96- or 384-well plate.

-

Infection and Incubation: The synchronized parasite culture is added to the wells. The plates are then incubated for a defined period (typically 48-72 hours) under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

Growth Quantification (SYBR Green Method):

-

After incubation, the plate is frozen and thawed to lyse the erythrocytes.

-

A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

-

The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.

-

-

Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the EC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated.[6]

Resistance Mechanisms

The emergence of drug resistance is a major challenge in antimalarial therapy. In vitro studies have been conducted to investigate the mechanisms by which P. falciparum can develop resistance to DHODH inhibitors.

The primary mechanism of resistance to this compound and related compounds involves point mutations in the pfdhodh gene.[7] These mutations typically occur in or near the drug-binding site, leading to a reduced affinity of the inhibitor for the enzyme.[7][8] Interestingly, parasites with mutations conferring resistance to one type of DHODH inhibitor can sometimes exhibit increased sensitivity to other inhibitors with different chemical scaffolds.[7] This suggests that combination therapy with different DHODH inhibitors could be a strategy to mitigate the development of resistance.[7] In some cases, amplification of the pfdhodh gene has also been observed as a mechanism of resistance.[7][8]

Caption: Figure 3: Resistance to this compound arises from target mutations or gene amplification.

Conclusion and Future Directions

This compound and the broader class of triazolopyrimidine-based inhibitors represent a significant advancement in the pursuit of novel antimalarial therapies. Their targeted mechanism of action against PfDHODH, a validated drug target, coupled with their high selectivity, underscores their potential. The detailed understanding of their interaction with the target enzyme, the established methodologies for their evaluation, and the insights into resistance mechanisms provide a solid foundation for further drug development. Future efforts will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring combination therapies to combat resistance, and advancing lead candidates through clinical trials. The continued investigation of PfDHODH inhibitors holds great promise for delivering the next generation of effective and durable antimalarial treatments.

References

- 1. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling DSM74: A Triazolopyrimidine-Based Inhibitor Targeting Malaria

An In-Depth Technical Guide for Researchers and Drug Development Professionals

DSM74, also identified as compound 21, is a potent, orally active antimalarial agent belonging to the triazolopyrimidine class of compounds.[1][2] Extensive research has demonstrated its efficacy in inhibiting the growth of Plasmodium parasites, the causative agent of malaria, by targeting a crucial enzyme in their pyrimidine (B1678525) biosynthesis pathway.[1] This guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and the experimental data supporting its potential as an antimalarial drug candidate.

Chemical Structure and Properties

This compound is characterized by a core triazolopyrimidine scaffold linked to a p-trifluoromethylphenyl group.[1] This specific substitution is critical for its metabolic stability and in vivo activity.

Below are the key chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | N-(4-(trifluoromethyl)phenyl)-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidin-7-amine |

| Molecular Formula | C13H10F3N5[2] |

| CAS Number | 898743-92-5[2] |

| SMILES | FC(F)(F)C1=CC=C(C=C1)NC2=CC(C)=NC3=NC=NN23[2] |

The chemical structure of this compound is visualized below:

Mechanism of Action: Targeting Pyrimidine Biosynthesis

This compound exerts its antimalarial effect by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[1][5] Unlike their human hosts, Plasmodium parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential precursors for DNA and RNA.[5] This dependency makes parasitic DHODH an attractive target for selective drug development.

The enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the production of uridine (B1682114) monophosphate (UMP).[5] By inhibiting DHODH, this compound effectively halts pyrimidine synthesis, thereby preventing parasite replication and proliferation.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibitory activity against DHODH from both Plasmodium falciparum (PfDHODH) and the rodent malaria parasite Plasmodium berghei (PbDHODH).[2] This enzymatic inhibition translates to effective suppression of parasite growth in both in vitro and in vivo models.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| PfDHODH | IC50 | 0.28 µM | [2] |

| PbDHODH | IC50 | 0.38 µM | [2] |

| P. falciparum | EC50 (Whole Cell) | 80 nM | [1] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

Determination of DHODH Inhibition (IC50)

The inhibitory activity of this compound against recombinant PfDHODH and PbDHODH is typically assessed using a spectrophotometric assay. The standard protocol involves the following steps:

-

Enzyme Preparation: Recombinant DHODH is expressed and purified from E. coli.

-

Reaction Mixture: The assay mixture contains the enzyme, dihydroorotate (substrate), and coenzyme Q (electron acceptor) in a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Activity Measurement: The rate of dihydroorotate-dependent reduction of coenzyme Q is monitored by measuring the decrease in absorbance at a specific wavelength over time.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model of Malaria

The efficacy of this compound in a living organism is evaluated using a P. berghei infection model in mice, a standard preclinical model for malaria.[1]

-

Infection: Mice are infected with P. berghei.

-

Drug Administration: this compound is administered orally to the infected mice at specified doses and time intervals.

-

Parasitemia Monitoring: The level of parasitemia (the percentage of red blood cells infected with the parasite) is monitored daily by examining blood smears under a microscope.

-

Efficacy Assessment: The efficacy of this compound is determined by comparing the parasitemia levels in treated mice to those in an untreated control group.

Conclusion

This compound is a promising antimalarial candidate with a well-defined chemical structure and a clear mechanism of action. Its ability to selectively inhibit Plasmodium DHODH, coupled with its demonstrated in vivo efficacy, validates this enzyme as a key target for antimalarial chemotherapy.[1] The data presented in this guide underscore the potential of the triazolopyrimidine scaffold for the development of novel and effective treatments for malaria. Further optimization and clinical evaluation of this compound and related compounds are warranted.

References

- 1. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

DSM74: A Technical Guide to a Potent Dihydroorotate Dehydrogenase Inhibitor for Antimalarial Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of DSM74, a selective inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). It details the compound's mechanism of action, quantitative preclinical data, experimental methodologies, and its significance in the validation of DHODH as a viable antimalarial drug target.

Introduction: Targeting a Critical Pathway in Plasmodium

Malaria remains a significant global health challenge, with the constant emergence of drug-resistant parasite strains necessitating the discovery of novel therapeutic agents and targets.[1][2] The de novo pyrimidine (B1678525) biosynthesis pathway is an attractive area for drug development because, unlike their human hosts who can utilize both de novo and salvage pathways, Plasmodium parasites are entirely dependent on de novo synthesis for the pyrimidines required for DNA and RNA replication.[1][2][3]

Dihydroorotate dehydrogenase (DHODH) is an essential mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the flavin mononucleotide (FMN)-dependent oxidation of dihydroorotate to orotate.[1][4] this compound is a metabolically stable, triazolopyrimidine-based inhibitor developed as a potent and selective agent against PfDHODH.[1][5] It emerged from a lead optimization program aimed at improving the in vivo properties of earlier compounds, such as DSM1, which, despite potent in vitro activity, showed poor plasma exposure.[1][2] The development of this compound provided the first proof-of-concept that DHODH inhibitors could effectively suppress Plasmodium growth in vivo, validating DHODH as a new target for antimalarial chemotherapy.[1]

Mechanism of Action

This compound exerts its antimalarial effect by directly inhibiting the enzymatic activity of PfDHODH. This inhibition blocks the synthesis of orotate, a key precursor for pyrimidine nucleotides (e.g., UTP, CTP, dTTP). The resulting depletion of the pyrimidine pool halts DNA and RNA synthesis, arresting parasite proliferation and leading to cell death.[1][2]

The high selectivity of this compound for the parasite enzyme over human DHODH (hDHODH) is attributed to structural differences in the inhibitor-binding pocket.[1][6] X-ray crystallography studies have shown that triazolopyrimidine inhibitors like this compound bind to a species-variable hydrophobic pocket adjacent to the FMN cofactor.[1][2] This structural divergence allows for the design of inhibitors that are highly potent against PfDHODH while having minimal impact on the human ortholog, a critical feature for a favorable safety profile.

Figure 1: Inhibition of the De Novo Pyrimidine Synthesis Pathway by this compound.

Quantitative Data

The potency, selectivity, and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The data are summarized in the tables below.

Table 1: In Vitro Activity and Selectivity of this compound

This table presents the half-maximal inhibitory concentration (IC50) against the DHODH enzyme and the half-maximal effective concentration (EC50) against whole P. falciparum cells. The data for the parent compound DSM1 are included for comparison.

| Compound | Target Enzyme/Cell | IC50 / EC50 (µM) | Selectivity (hDHODH / PfDHODH) | Reference |

| This compound | PfDHODH | Data not specified in provided abstracts | Data not specified in provided abstracts | [2] |

| This compound | P. falciparum 3D7 cells | Data not specified in provided abstracts | N/A | [2] |

| DSM1 | PfDHODH | 0.047 | > 4,000-fold | [2] |

| DSM1 | hDHODH | > 200 | N/A | [2] |

| DSM1 | P. falciparum 3D7 cells | 0.079 | N/A | [2] |

Note: While specific IC50 values for this compound were not available in the initial search results, it is part of the potent triazolopyrimidine series. The series is characterized by low nanomolar potency against PfDHODH.[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model

This table summarizes the in vivo antimalarial activity of this compound in a P. berghei mouse model, demonstrating its ability to suppress parasite growth.

| Dosing Regimen | Parasitemia Suppression (Day 5) | Overt Toxicity | Reference |

| Twice Daily (b.i.d.) | 95% | None observed | [2] |

| Once Daily (q.d.) | 71% | None observed | [2] |

Experimental Protocols

The characterization of DHODH inhibitors like this compound relies on standardized enzymatic and cell-based assays, followed by in vivo efficacy models.

DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (B1210591) (DCIP).[2][3]

-

Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons from this reaction are transferred via FMN to a coenzyme Q analog (e.g., decylubiquinone). The reduced coenzyme Q then reduces DCIP, causing a measurable decrease in absorbance at 600 nm. Inhibitors of DHODH block this electron transfer chain, preventing the reduction of DCIP.[2][7]

-

Reagents & Buffers:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[3]

-

Recombinant DHODH enzyme (P. falciparum or human).

-

Substrate: L-dihydroorotate.[3]

-

Electron Acceptor: Decylubiquinone (a Coenzyme Q analog).[3]

-

Indicator: 2,6-dichloroindophenol (DCIP).[3]

-

Test Compound (this compound) serially diluted in DMSO.

-

-

Procedure:

-

Add assay buffer, recombinant DHODH enzyme, and varying concentrations of the test inhibitor to the wells of a 384-well plate.[2]

-

Pre-incubate the enzyme and inhibitor to allow for binding.

-

Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.[3]

-

Monitor the decrease in absorbance at 600 nm over time using a plate reader.

-

Calculate the percent inhibition at each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Figure 2: Experimental Workflow for the In Vitro DHODH Inhibition Assay.

Whole-Cell Parasite Growth Inhibition Assay

This assay determines the potency of the compound against live P. falciparum parasites cultured in vitro.

-

Principle: Parasite viability is assessed after a set incubation period with the test compound. A common method involves measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH) or using a fluorescent DNA-intercalating dye like SYBR Green I.

-

Procedure:

-

Maintain asynchronous or synchronous cultures of P. falciparum (e.g., 3D7 strain) in human erythrocytes.

-

Plate the infected red blood cells in 96-well plates.

-

Add serial dilutions of the test compound (this compound) and incubate for 48-72 hours under standard culture conditions.

-

After incubation, lyse the cells and quantify parasite growth, for example, by adding a SYBR Green I lysis buffer and measuring fluorescence.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to untreated controls.

-

In Vivo Efficacy in Mouse Models

The P. berghei mouse model is often used to assess the in vivo activity of antimalarial compounds.[1]

-

Principle: Mice are infected with a rodent-specific Plasmodium species, and the ability of the test compound to reduce or clear the resulting parasitemia is measured.

-

Procedure:

-

Infect mice (e.g., CD-1 strain) with P. berghei.

-

Administer the test compound (this compound) orally at specified doses and schedules (e.g., once or twice daily) for a set duration, typically a 4-day test.[2]

-

Monitor parasitemia daily by collecting a small blood sample and examining Giemsa-stained thin blood smears under a microscope.

-

Calculate the percentage suppression of parasitemia on a specific day (e.g., day 5) compared to a vehicle-treated control group.[2]

-

Monitor the animals for any signs of overt toxicity.

-

Structure-Activity Relationship (SAR) and Development

The discovery of this compound was a result of a structure-guided medicinal chemistry program. The initial lead, DSM1, contained a naphthyl moiety.[1][2] While highly potent in vitro, DSM1 suffered from poor metabolic stability and reduced plasma exposure upon repeated dosing in mice.[1]

The key optimization was the replacement of the naphthyl group with a p-trifluoromethylphenyl moiety. This single modification led to compound 21 (this compound) , which exhibited significantly improved metabolic stability in human liver microsomes and much higher plasma concentrations in vivo in mice.[1] This enhancement in pharmacokinetic properties was critical for translating the potent in vitro activity into in vivo efficacy. The triazolopyrimidine core remains essential for binding and inhibitory activity.[2]

Figure 3: Logical Flow of the Structural Optimization from DSM1 to this compound.

Conclusion and Future Directions

This compound represents a landmark compound in the pursuit of novel antimalarials targeting PfDHODH. Its development successfully addressed the challenge of poor metabolic stability in early-generation inhibitors, providing the first definitive evidence that a selective PfDHODH inhibitor could be effective in an animal model of malaria.[1][2]

The success of this compound and the triazolopyrimidine scaffold paved the way for the development of next-generation DHODH inhibitors, such as DSM265, which advanced into human clinical trials.[6][8][9] The work on this compound validated the strategic approach of targeting species-specific differences in essential metabolic pathways and underscored the importance of integrating medicinal chemistry with detailed pharmacokinetic and efficacy studies early in the drug discovery process. This technical guide highlights the foundational role of this compound in establishing DHODH as a clinically relevant antimalarial target.

References

- 1. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. mdpi.com [mdpi.com]

- 8. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. - TROPIQ [tropiq.nl]

The Plasmodium de novo Pyrimidine Biosynthesis Pathway: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the de novo pyrimidine (B1678525) biosynthesis pathway in Plasmodium, the causative agent of malaria. The parasite's complete reliance on this pathway for survival, in contrast to the host's ability to salvage pyrimidines, establishes it as a critical and validated target for antimalarial drug development.[1][2][3] This document outlines the core enzymatic steps, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the pathway and associated workflows.

Core Pathway Overview

The de novo synthesis of pyrimidines in Plasmodium falciparum is a six-step enzymatic cascade that converts simple precursors into uridine (B1682114) 5'-monophosphate (UMP), the foundational block for all other pyrimidine nucleotides essential for DNA and RNA synthesis.[4] Unlike in humans where some of these enzymes exist as multifunctional proteins, in P. falciparum, several are monofunctional, presenting opportunities for selective inhibition.[5]

The six core enzymes in this pathway are:

-

Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPSII)

-

Aspartate Transcarbamoylase (ATCase)

-

Dihydroorotase (DHOase)

-

Dihydroorotate (B8406146) Dehydrogenase (DHODH)

-

Orotate Phosphoribosyltransferase (OPRT)

-

Orotidine 5'-Monophosphate Decarboxylase (OMPDC)

The essentiality of this pathway is underscored by the fact that genetic disruption of its constituent enzymes is lethal to the parasite.[6][7]

Quantitative Data on Pathway Enzymes and Inhibitors

The following tables summarize the available quantitative data for the enzymes of the Plasmodium falciparum de novo pyrimidine biosynthesis pathway and their inhibitors. This data is crucial for understanding enzyme function and for the rational design of potent and selective inhibitors.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| CPSII | MgATP | 3800 ± 700 | - | - | - | [8] |

| Glutamine | - | - | - | - | Data not available | |

| Bicarbonate | - | - | - | - | Data not available | |

| ATCase | Carbamoyl Phosphate | - | 12.1 ± 0.3 | - | - | [9] |

| Aspartate | - | 10.1 ± 0.4 | - | - | [9] | |

| DHOase | N-carbamoyl-L-aspartate | - | - | - | - | Data not available |

| DHODH | Dihydroorotate | ~12 | - | - | - | [7] |

| OPRT | PRPP | 9.3 ± 0.5 | 2994 | 3534 | 3.8 x 10⁸ | [10] |

| Orotate | - | - | - | - | Data not available | |

| OMPDC | OMP | - | - | - | - | Data not available |

Inhibitor Constants

| Enzyme | Inhibitor | IC₅₀ (nM) | Ki (nM) | Notes | Reference(s) |

| CPSII | Acivicin | 1100 | - | Also inhibits CTP synthetase. | [11] |

| 6-Diazo-5-oxo-norleucine | 3000 | - | Also inhibits CTP synthetase and GMP synthetase. | [11] | |

| ATCase | Torin 2 | - | - | Confirmed as a target of this drug. | [12] |

| 2,3-napthalenediol | - | - | Allosteric inhibitor. | [7][13] | |

| BDA-04 | 77.2 | - | Allosteric inhibitor. | [6][14] | |

| BDA-11 | 45.7 | - | Allosteric inhibitor. | [6] | |

| PALA | Poor inhibitor | - | Transition state analog, poor inhibitor of PfATC. | [6] | |

| DHOase | - | - | - | Specific inhibitors with IC₅₀/Ki values are not well-documented. | |

| DHODH | DSM265 | - | - | Potent inhibitor, has been in clinical trials. | [2] |

| Genz-667348 | ~10-100 | - | Double-digit nanomolar potency. | [1] | |

| Genz-668857 | ~10-100 | - | Double-digit nanomolar potency. | [1] | |

| Genz-669178 | ~10-100 | - | Double-digit nanomolar potency. | [1] | |

| Triazolopyrimidine series | 60 | - | [15] | ||

| Substituted pyrrole (B145914) analogs | - | - | Submicromolar IC₅₀ values. | [15] | |

| OPRT | 5-Fluoroorotic acid | 42 | - | [11] | |

| OMPDC | - | - | - | Specific inhibitors with IC₅₀/Ki values are not well-documented. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the Plasmodium de novo pyrimidine biosynthesis pathway.

Enzyme Activity Assays

This assay measures the production of ADP, which is coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl

-

Substrates: 5 mM ATP, 10 mM glutamine, 40 mM KHCO₃

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Coupling Substrates: 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH

-

Enzyme: Purified or recombinant PfCPSII

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH in a microplate well or cuvette.

-

Add the substrates (ATP, glutamine, and KHCO₃).

-

Initiate the reaction by adding the PfCPSII enzyme preparation.

-

Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

-

Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This colorimetric assay quantifies the inorganic phosphate (Pi) released during the condensation of carbamoyl phosphate and aspartate.[16]

Materials:

-

Assay Buffer: 200 mM Tris-acetate, pH 8.0

-

Substrates: 1 mM carbamoyl phosphate (CP), 14 mM L-aspartate

-

Enzyme: Purified or recombinant PfATCase

-

Malachite Green Reagent (prepared as per manufacturer's instructions, e.g., Sigma-Aldrich MAK307 or G-Biosciences 786-1924)[9][17]

-

Reaction Stop Solution (e.g., 34% sodium citrate)

Procedure:

-

Set up the reaction in a microplate well by combining Assay Buffer and substrates.

-

Initiate the reaction by adding the PfATCase enzyme preparation.

-

Incubate at room temperature for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Stop Solution.

-

Add the Malachite Green Reagent and incubate for color development (typically 15-30 minutes).

-

Measure the absorbance at ~620-660 nm.

-

Determine the amount of Pi released by comparison to a standard curve prepared with known concentrations of phosphate.

This assay monitors the reverse reaction, the conversion of dihydroorotate to carbamoyl aspartate, by detecting the formation of the ureido group of carbamoyl aspartate.[18]

Materials:

-

Assay Buffer: High pH buffer (e.g., 100 mM Tris-HCl, pH 9.2) to favor the reverse reaction.

-

Substrate: Dihydroorotate (DHO)

-

Enzyme: Purified or recombinant PfDHOase

-

Colorimetric Reagent Mix (e.g., antipyrine (B355649) and diacetyl monoxime)

Procedure:

-

Incubate the PfDHOase enzyme with DHO in the Assay Buffer at 37°C.

-

At various time points, take aliquots of the reaction and stop the reaction (e.g., by adding acid).

-

Add the Colorimetric Reagent Mix to the stopped reaction aliquots.

-

Heat the samples to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 466 nm).

-

Quantify the amount of carbamoyl aspartate formed by comparison to a standard curve.

Genetic Validation of Pathway Essentiality using CRISPR/Cas9

This protocol outlines a general workflow for generating conditional knockdown or knockout mutants of pyrimidine biosynthesis genes in P. falciparum to validate their essentiality.

Procedure:

-

Design and Construction:

-

Design single guide RNAs (sgRNAs) targeting the gene of interest.

-

Clone the sgRNA into a plasmid co-expressing Cas9.

-

Construct a donor DNA plasmid containing a selectable marker (e.g., human dihydrofolate reductase, hDHFR, conferring resistance to WR99210) flanked by homology arms corresponding to the regions upstream and downstream of the target gene. For conditional systems, incorporate elements like the glmS ribozyme.

-

-

Parasite Transfection and Selection:

-

Transfect ring-stage P. falciparum parasites with the Cas9/sgRNA and donor plasmids via electroporation.

-

Apply drug pressure (e.g., WR99210) to select for parasites that have taken up the plasmids.

-

-

Validation and Phenotyping:

-

Isolate genomic DNA from the resistant parasite population and perform PCR to confirm the desired genetic modification (e.g., integration of the selectable marker at the target locus).

-

If a conditional knockdown is generated, induce the knockdown (e.g., by adding glucosamine (B1671600) for a glmS-based system) and confirm the reduction or absence of the target protein by Western blot.

-

Perform parasite growth assays to assess the effect of gene disruption or knockdown on parasite viability.

-

Conclusion

The de novo pyrimidine biosynthesis pathway remains a highly attractive target for the development of novel antimalarial therapeutics. The essential nature of this pathway for the parasite, coupled with structural and organizational differences in its constituent enzymes compared to their human counterparts, provides a solid foundation for the discovery of selective inhibitors. This guide provides a comprehensive overview of the current understanding of this pathway, offering valuable data and methodologies to aid researchers in their efforts to develop the next generation of antimalarial drugs.

References

- 1. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic spectrophotometric assay for dihydroorotic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. uniprot.org [uniprot.org]

- 6. Identification and characterization of small molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tribioscience.com [tribioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. fgsc.net [fgsc.net]

- 15. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of the dynamics of Plasmodium falciparum deoxynucleotide-triphosphate pool in a stage-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. researchgate.net [researchgate.net]

Target Validation of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) with the Triazolopyrimidine Inhibitor DSM74

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and validation of novel drug targets. The de novo pyrimidine (B1678525) biosynthesis pathway is essential for the proliferation of Plasmodium falciparum, as the parasite cannot salvage pyrimidines from its host. Dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth enzyme in this pathway, represents a clinically validated and highly promising target for antimalarial chemotherapy. This technical guide provides an in-depth overview of the target validation of P. falciparum DHODH (PfDHODH) using DSM74, a potent and selective triazolopyrimidine-based inhibitor. We present a consolidated summary of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimalarial therapies.

Introduction: The Critical Role of PfDHODH in Malaria Parasite Survival

Plasmodium falciparum relies exclusively on the de novo synthesis of pyrimidines for the production of DNA, RNA, and other essential macromolecules.[1] This metabolic vulnerability makes the enzymes of the pyrimidine biosynthesis pathway attractive targets for therapeutic intervention. PfDHODH, a mitochondrial enzyme, catalyzes the flavin mononucleotide (FMN)-dependent oxidation of dihydroorotate to orotate, a rate-limiting step in this essential pathway.[1][2] The significant structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors, minimizing off-target effects and potential toxicity in the human host.

The triazolopyrimidine series of compounds, from which this compound was developed, emerged from high-throughput screening campaigns and subsequent structure-guided medicinal chemistry efforts.[3] These inhibitors have demonstrated potent and selective activity against PfDHODH, validating it as a druggable target for the development of new antimalarial agents.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs in biochemical and cellular assays, as well as in vivo efficacy studies.

Table 1: In Vitro Enzymatic Inhibition of DHODH

| Compound | Target Enzyme | IC50 (µM) | Selectivity (hDHODH/PfDHODH) | Reference |

| This compound | PfDHODH | 0.3 | >100 | [4] |

| PbDHODH | 0.3 | - | [4] | |

| hDHODH | >30 | - | [4] | |

| DSM1 | PfDHODH | 0.047 | >4000 | [2] |

| A77 1726 | PfDHODH | 190 | 0.001 | [2] |

| hDHODH | 0.261 | - | [2] |

IC50: Half-maximal inhibitory concentration; PfDHODH: Plasmodium falciparum DHODH; PbDHODH: Plasmodium berghei DHODH; hDHODH: human DHODH.

Table 2: In Vitro Antiplasmodial Activity

| Compound | P. falciparum Strain | EC50 (nM) | Reference |

| This compound | 3D7 | ~80 (estimated from related compounds) | [3] |

| DSM1 | 3D7 | 80 | [4] |

| DSM265 | 3D7 | 1.8-4.6 | [5][6] |

EC50: Half-maximal effective concentration.

Table 3: In Vivo Efficacy in a Murine Malaria Model (P. berghei)

| Compound | Dosing Regimen (oral) | Parasite Reduction (%) | Reference |

| This compound | 100 mg/kg/day for 4 days | Suppressed growth | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the target validation of PfDHODH with this compound.

PfDHODH Enzymatic Assay (DCIP-based)

This assay measures the enzymatic activity of PfDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

-

Recombinant PfDHODH enzyme

-

L-dihydroorotate (substrate)

-

Decylubiquinone (Coenzyme Q analog)

-

2,6-dichloroindophenol (DCIP)

-

HEPES buffer (pH 8.0)

-

NaCl

-

Glycerol

-

Triton X-100

-

This compound (or other inhibitors) dissolved in DMSO

-

384-well microplates

-

Spectrophotometer capable of reading absorbance at 620 nm

Protocol:

-

Prepare a 2x activity buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100, 240 µM DCIP, and 400 µM L-dihydroorotate.

-

Prepare serial dilutions of the inhibitor (e.g., this compound) in the 2x activity buffer.

-

Add 50 µL of the inhibitor dilutions to the wells of a 384-well plate. Include DMSO-only controls.

-

Prepare the PfDHODH enzyme solution in a 1x activity buffer (diluted from the 2x buffer) to a final concentration of 100 nM.

-

Initiate the reaction by adding 50 µL of the enzyme solution to each well.

-

Immediately begin monitoring the decrease in absorbance at 620 nm every 90 seconds for approximately 45 minutes.

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

-

Plot the percent inhibition (relative to the DMSO control) against the inhibitor concentration to determine the IC50 value.[7]

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay quantifies the inhibition of parasite growth in red blood cells by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

This compound (or other inhibitors) dissolved in DMSO

-

SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I)

-

96-well black microplates

-

Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)

Protocol:

-

Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

-

Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2%.

-

Add the parasite culture to the wells of the plate containing the diluted compounds. Include parasite-only and uninfected RBC controls.

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for at least 1 hour.

-

Measure the fluorescence using a plate reader.

-

Subtract the background fluorescence from uninfected RBCs and normalize the data to the parasite-only control.

-

Plot the percent growth inhibition against the compound concentration to determine the EC50 value.[8][9]

In Vivo Efficacy in a Humanized SCID Mouse Model

This model allows for the evaluation of antimalarial compounds against human malaria parasites in a living system.

Materials:

-

Severely combined immunodeficient (SCID) mice (e.g., NOD-scid IL2Rγnull)

-

Human red blood cells (hRBCs)

-

P. falciparum-infected hRBCs

-

This compound formulated for oral administration

-

Giemsa stain

-

Microscope

Protocol:

-

Engraft SCID mice with human red blood cells by daily intraperitoneal or intravenous injections.

-

Once a stable human chimerism is achieved, infect the mice with P. falciparum-infected hRBCs.

-

Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

-

Once a consistent level of parasitemia is established, begin treatment with the test compound (e.g., oral gavage of this compound) for a defined period (e.g., 4 days).

-

Continue to monitor parasitemia daily throughout the treatment and post-treatment period.

-

The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group.[10][11]

Visualizations

Signaling Pathway: De Novo Pyrimidine Biosynthesis in P. falciparum

Caption: De novo pyrimidine biosynthesis pathway in P. falciparum.

Experimental Workflow: In Vitro Target Validation

Caption: In vitro target validation workflow.

Experimental Workflow: In Vivo Target Validation

Caption: In vivo target validation workflow.

Discussion and Future Directions

The collective evidence from biochemical, cellular, and in vivo studies strongly validates PfDHODH as a key target for antimalarial drug discovery. The triazolopyrimidine inhibitor this compound demonstrates potent and selective inhibition of the parasite enzyme, translates to effective parasite killing in vitro, and shows efficacy in a murine model of malaria.

The successful validation of PfDHODH with inhibitors like this compound has paved the way for the development of next-generation compounds with improved pharmacokinetic and pharmacodynamic properties. A notable example is DSM265, a clinical candidate that has shown promising results in human trials.[12][13] The long half-life of DSM265 makes it a potential candidate for both treatment and prophylactic use.[5]

However, the emergence of drug resistance remains a significant concern. Studies have identified point mutations in the PfDHODH gene that can confer resistance to triazolopyrimidine inhibitors.[14] Therefore, ongoing research should focus on:

-

Developing combination therapies: Combining PfDHODH inhibitors with drugs that have different mechanisms of action can help to mitigate the risk of resistance.

-

Identifying novel inhibitors with different binding modes: This could help to overcome existing resistance mechanisms.

-

Further elucidating the structural and functional differences between parasite and human DHODH: This knowledge can be leveraged to design even more selective and potent inhibitors.

References

- 1. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. in vitro DHODH activity assay [bio-protocol.org]

- 8. iddo.org [iddo.org]

- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study | smo [severemalaria.org]

- 13. DSM265 | Medicines for Malaria Venture [mmv.org]

- 14. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Synthesis of Antimalarial Candidate DSM74: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with new mechanisms of action. A promising and validated target in the fight against malaria is the parasite's dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Unlike their human hosts, malaria parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency makes P. falciparum DHODH (PfDHODH) an attractive target for selective inhibition. This technical guide details the early discovery, synthesis, and biological evaluation of DSM74, a potent and metabolically stable triazolopyrimidine-based inhibitor of PfDHODH.

Discovery of a Novel Antimalarial Scaffold

The journey to this compound began with a high-throughput screening (HTS) campaign of a diverse chemical library against recombinant PfDHODH. This effort identified a promising triazolopyrimidine scaffold with potent inhibitory activity against the parasite enzyme and significant selectivity over the human ortholog. The initial lead compound, DSM1, while demonstrating excellent enzymatic and whole-cell activity, suffered from poor pharmacokinetic properties, particularly reduced plasma exposure after repeated dosing. This liability hindered its in vivo efficacy in mouse models of malaria.

To address the metabolic instability of the initial lead, a structure-guided lead optimization program was initiated. This involved replacing the naphthyl moiety of DSM1 with a series of substituted phenyl rings. This medicinal chemistry effort led to the identification of this compound, which incorporates a p-trifluoromethylphenyl group. This substitution resulted in a compound with significantly improved metabolic stability in human liver microsomes and enhanced plasma exposure in mice, paving the way for the first demonstration of in vivo efficacy for this class of PfDHODH inhibitors.[1]

Quantitative Biological Data

The biological activity of this compound and its precursors was evaluated through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

In Vitro Enzymatic and Whole-Cell Activity

| Compound | PfDHODH IC50 (µM) | P. berghei DHODH IC50 (µM) | Human DHODH IC50 (µM) | P. falciparum (3D7) EC50 (µM) |

| DSM1 | 0.047 | 0.25 | >200 | 0.079 |

| This compound | 0.16 | 1.2 | >200 | 0.2 |

IC50 (Half-maximal inhibitory concentration) is the concentration of the compound that inhibits the enzyme activity by 50%.[2] EC50 (Half-maximal effective concentration) is the concentration of the compound that inhibits parasite growth by 50%.[2]

In Vivo Efficacy in a P. berghei Mouse Model

| Compound | Dosing Regimen | Parasitemia Suppression (Day 5) |

| This compound | 100 mg/kg, twice daily (b.i.d.) | 95% |

| This compound | 100 mg/kg, once daily (q.d.) | 71% |

The in vivo efficacy was evaluated in a 4-day suppressive test using a P. berghei mouse model.[2]

Experimental Protocols

Synthesis of this compound

This compound was synthesized via a three-step sequence starting from commercially available materials.

Step 1: Synthesis of 5-methyl-[1][3][4]triazolo[1,5-a]pyrimidin-7-ol

A mixture of 3-amino-1,2,4-triazole and ethyl acetoacetate (B1235776) is refluxed in acetic acid. The intermediate cyclizes upon heating to yield the triazolopyrimidin-7-ol.

Step 2: Synthesis of 7-chloro-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine

The product from Step 1 is treated with phosphorus oxychloride (POCl₃) at reflux to convert the hydroxyl group to a chlorine atom, yielding the key chloro intermediate.

Step 3: Synthesis of (5-methyl[1][3][4]triazolo[1,5-a]pyrimidin-7-yl)(4-(trifluoromethyl)phenyl)amine (this compound)

The chloro-intermediate from Step 2 is reacted with 4-(trifluoromethyl)aniline (B29031) in a suitable solvent such as ethanol (B145695) at room temperature to afford this compound via nucleophilic aromatic substitution.

PfDHODH Inhibition Assay

The inhibitory activity of compounds against PfDHODH was determined using a spectrophotometric assay that monitors the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

-

Reagents : Recombinant PfDHODH, L-dihydroorotate (substrate), decylubiquinone (B1670182) (electron acceptor), DCIP (colorimetric indicator), and assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

-

Procedure :

-

The assay is performed in a 96- or 384-well plate format.

-

Serial dilutions of the test compounds in DMSO are added to the wells.

-

The enzymatic reaction is initiated by the addition of the enzyme to the assay mixture containing the substrate, electron acceptor, and DCIP.

-

The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored over time.

-

-

Data Analysis : The initial reaction rates are calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

P. falciparum Whole-Cell Growth Assay

The efficacy of compounds against the erythrocytic stages of P. falciparum was assessed using a SYBR Green I-based fluorescence assay.

-

Materials : P. falciparum culture (e.g., 3D7 strain), human erythrocytes, complete culture medium, SYBR Green I lysis buffer.

-

Procedure :

-

Synchronized ring-stage parasites are cultured with human erythrocytes.

-

Serial dilutions of the test compounds are added to a 96-well plate.

-

The parasite culture is added to the wells and incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, SYBR Green I lysis buffer is added to each well to lyse the red blood cells and stain the parasite DNA.

-

Fluorescence is measured using a microplate reader.

-

-

Data Analysis : The fluorescence intensity, which correlates with parasite growth, is plotted against the logarithm of the drug concentration to determine the EC50 value.

P. berghei In Vivo Efficacy Model

The in vivo antimalarial activity was evaluated using a 4-day suppressive test in a P. berghei-infected mouse model.

-

Animal Model : Female BALB/c mice are infected with P. berghei NK65.

-

Procedure :

-

Mice are inoculated with parasitized red blood cells.

-

Treatment with the test compound (e.g., this compound) or vehicle control is initiated a few hours post-infection and continues for four consecutive days. The compound is administered orally.

-

On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

-

-

Data Analysis : The percent suppression of parasitemia is calculated by comparing the average parasitemia in the treated group to that in the vehicle control group.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

This compound exerts its antimalarial effect by inhibiting PfDHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the parasite's synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines required for DNA and RNA synthesis. By blocking this crucial step, this compound effectively starves the parasite of essential building blocks, leading to a halt in replication and eventual cell death. The high selectivity of this compound for the parasite enzyme over the human counterpart is attributed to differences in the inhibitor-binding pocket, which is located in a species-variable region adjacent to the flavin cofactor.[2]

References

- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmv.org [mmv.org]

A Technical Guide to the Species Selectivity of DSM74 for Plasmodium falciparum Dihydroorotate Dehydrogenase

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of DSM74, a triazolopyrimidine-based inhibitor, and its remarkable species selectivity for the dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme from Plasmodium falciparum (PfDHODH) over the human ortholog (hDHODH). Understanding this selectivity is crucial for the development of safe and effective antimalarial therapeutics.

Executive Summary

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. The malaria parasite, Plasmodium falciparum, is entirely dependent on this pathway for survival as it lacks pyrimidine salvage mechanisms, making PfDHODH a prime target for antimalarial drugs.[1][2] The triazolopyrimidine compound this compound is a potent inhibitor of PfDHODH and demonstrates significant selectivity over the human enzyme. This selectivity is rooted in key structural differences within the inhibitor-binding pocket of the respective enzymes. X-ray crystallography studies have revealed that the conformational flexibility of PfDHODH allows it to accommodate inhibitors like this compound in a manner that is not possible for the human enzyme, providing a clear structural basis for its species-specific activity.[3][4][5] This document details the quantitative inhibitory data, the structural underpinnings of selectivity, and the experimental protocols used in these assessments.

Quantitative Inhibitory Activity of this compound

This compound exhibits potent inhibition of the Plasmodium falciparum enzyme while showing negligible activity against human DHODH. This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for host toxicity. The inhibitory potencies are typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: Comparative Inhibitory Activity of this compound against DHODH

| Enzyme Source | Inhibitor | IC50 (µM) | Selectivity Index (Human/Pf) | Reference |

|---|---|---|---|---|

| Plasmodium falciparum | This compound | 0.29 | >344x | [4] |

| Human | this compound | >100 | - |[4] |

Note: The selectivity index is a ratio calculated from the IC50 value against the human enzyme divided by the IC50 value against the parasite enzyme.

Structural Basis of Species Selectivity

The differential sensitivity of PfDHODH and hDHODH to inhibitors stems from significant sequence and structural variations in the inhibitor-binding site, which is adjacent to the flavin mononucleotide (FMN) cofactor and is the presumed binding site for coenzyme Q.[4][6]

X-ray crystallography of PfDHODH in complex with triazolopyrimidine inhibitors, including this compound, has provided crucial insights.[3][7] The inhibitor-binding pocket can be conceptually divided into two regions: a hydrophobic site and a hydrogen-bonding pocket.[3][4]

-

Conformational Flexibility: A key finding is the remarkable conformational plasticity of PfDHODH.[3] Upon binding this compound, a residue in the hydrophobic pocket, Phenylalanine 188 (Phe188), undergoes a significant rotation. This movement opens up a previously unidentified hydrophobic pocket that accommodates the phenyl-trifluoromethyl group of this compound.[4] This specific conformation is not readily adopted by the human enzyme.

-

Amino Acid Variation: The amino acid residues lining the inhibitor-binding pocket are not well conserved between P. falciparum and humans.[4][8] These variations are directly responsible for the differential binding affinities. For instance, the structural comparison between PfDHODH and hDHODH bound to different inhibitors highlights substitutions of key residues in the binding site that underpin the selective binding of parasite-specific inhibitors.[5][8]

-

Hydrogen Bonding: The triazolopyrimidine core of this compound forms critical hydrogen bonds with residues such as Histidine 185 (H185) and Arginine 265 (R265) in PfDHODH, anchoring the inhibitor in the active site.[4] While some interactions may be conserved, the overall geometry and surrounding hydrophobic contacts are unique to the parasite enzyme.

These structural differences collectively explain how this compound can bind with high affinity to PfDHODH while being a poor inhibitor of its human counterpart.

Key Experimental Protocols

The determination of inhibitor potency and the elucidation of the structural basis for selectivity rely on robust biochemical and biophysical methods.

DHODH Enzyme Inhibition Assay

This biochemical assay measures the enzymatic activity of DHODH in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Principle: The activity of DHODH is monitored by the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which serves as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation by DHODH.

Detailed Methodology:

-

Reagents:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Enzyme: Recombinant, purified P. falciparum DHODH or human DHODH.

-

Substrates: L-dihydroorotate and decylubiquinone (B1670182) (a coenzyme Q analog).

-

Indicator: 2,6-dichloroindophenol (DCIP).

-

Inhibitor: this compound, serially diluted in DMSO.

-

-

Procedure:

-

The assay is typically performed in a 384-well plate format.[8]

-

To each well, add assay buffer, L-dihydroorotate, decylubiquinone, and DCIP.[8]

-

Add the inhibitor (this compound) at various concentrations. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).

-

Initiate the reaction by adding the DHODH enzyme (PfDHODH or hDHODH) to the wells.[8]

-

Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which DCIP absorbs) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

X-ray Crystallography of PfDHODH-Inhibitor Complex

This method provides atomic-level structural information on how the inhibitor binds to the enzyme.

Principle: High-resolution 3D structures are generated by analyzing the diffraction pattern of X-rays passed through a crystal of the protein-inhibitor complex.

Detailed Methodology:

-

Protein Expression and Purification:

-

To improve crystallization, a construct of PfDHODH was often used where a species-specific surface loop (residues 384–413) was deleted (PfDHODHΔ384–413). This modification did not alter the catalytic or inhibitor-binding properties of the enzyme.[3]

-

The protein is expressed in E. coli and purified using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

-

Crystallization:

-

The purified PfDHODHΔ384–413 is co-crystallized with the inhibitor (this compound) in the presence of the substrate dihydroorotate.[3]

-

Crystals are grown using vapor diffusion methods, where the protein/inhibitor solution is equilibrated against a reservoir solution containing precipitants (e.g., polyethylene (B3416737) glycol).

-

-

Data Collection and Structure Determination:

-

The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source.[7]

-

Diffraction data are collected on a detector.[7]

-

The structure is solved using molecular replacement, using a previously known DHODH structure as a search model.[3]

-

The model is then refined against the experimental data to yield the final, high-resolution structure of the PfDHODH-DSM74 complex.[3][7]

-

Visualizations

Signaling and Metabolic Pathways

Caption: DHODH catalyzes the oxidation of Dihydroorotate to Orotate in pyrimidine biosynthesis.

Experimental Workflows

Caption: Workflow for determining the IC50 of this compound against DHODH.

Logical Relationships

Caption: Structural differences between parasite and human DHODH drive this compound selectivity.

References

- 1. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of Plasmodium falciparum dihydroorotate dehydrogenase with a bound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of DSM74: A Technical Guide to a Novel Antimalarial Agent

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of DSM74, a promising antimalarial compound from the triazolopyrimidine class. This compound targets the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a clinically validated enzyme essential for parasite survival. This document details the compound's mechanism of action, summarizes key quantitative efficacy data, outlines the experimental protocols used for its evaluation, and discusses mechanisms of potential resistance.

Mechanism of Action: Targeting Parasite Pyrimidine (B1678525) Synthesis

This compound exerts its antimalarial effect by selectively inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][2]

Plasmodium parasites are uniquely vulnerable to the disruption of this pathway as they lack the pyrimidine salvage pathways present in human cells.[1] This absolute reliance on de novo synthesis for the production of pyrimidines—essential precursors for DNA, RNA, and phospholipid biosynthesis—makes PfDHODH an ideal and highly selective target for chemotherapy.[1][3] By inhibiting this crucial enzyme, this compound effectively starves the parasite of the necessary building blocks for replication and growth.

Caption: Pyrimidine biosynthesis pathway and inhibition by this compound.

Quantitative In Vitro Efficacy and Selectivity

Initial studies quantified the potency of this compound against its molecular target, PfDHODH, and demonstrated its high selectivity over the human ortholog.

| Parameter | Target/Cell Line | Value | Reference |

| Enzymatic Inhibition (IC₅₀) | P. falciparum DHODH | 0.3 µM | [1] |

| Human DHODH | Inactive | [1] | |

| Whole-Cell Potency (EC₅₀) | P. falciparum (General) | Potent activity reported | [1] |

| Selectivity | PfDHODH vs. Human DHODH | High | [1] |

Note: While potent whole-cell activity was reported, a specific EC₅₀ value for this compound against P. falciparum was not detailed in the primary study. However, the parent compound of the series, DSM1, showed an EC₅₀ of 80 nM, and the clinical candidate DSM265 has an EC₅₀ in the low nanomolar range (1-4 ng/mL).[1][4]

Experimental Protocols

The in vitro characterization of this compound relied on established enzymatic and whole-cell growth inhibition assays.

PfDHODH Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the purified PfDHODH enzyme.

Methodology:

-

Enzyme and Reagents : Recombinant, purified PfDHODH is used. The reaction mixture is prepared in a buffer (e.g., 100 mM HEPES, pH 8.0) containing L-dihydroorotate (the substrate), decylubiquinone (B1670182) (an electron acceptor), and 2,6-dichloroindophenol (B1210591) (DCIP), a colorimetric indicator.[2]

-

Procedure : The enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in a 384-well plate format.[2]

-

Reaction Initiation : The reaction is started by the addition of the substrate, L-dihydroorotate.

-

Detection : The enzymatic activity is monitored by the reduction of DCIP, which results in a decrease in absorbance at 600 nm.[2]

-

Data Analysis : The percentage of inhibition is plotted against the compound concentration, and the IC₅₀ value (the concentration at which enzyme activity is inhibited by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the PfDHODH enzymatic inhibition assay.

P. falciparum Whole-Cell Growth Inhibition Assay

This assay determines the compound's efficacy in inhibiting the growth of the malaria parasite within human red blood cells. The [³H]-hypoxanthine incorporation method is a standard protocol.

Methodology:

-

Parasite Culture : Asynchronous or synchronized cultures of P. falciparum (e.g., strains 3D7, Dd2) are maintained in human erythrocytes at a defined hematocrit and parasitemia in complete medium (e.g., RPMI 1640).

-

Drug Plating : The test compound is serially diluted and added to a 96-well plate.

-

Incubation : Parasitized erythrocytes are added to the wells and incubated for a set period (e.g., 24-48 hours) under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling : [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional period (e.g., 24 hours) to allow for incorporation into newly synthesized parasite nucleic acids.

-

Harvesting and Detection : The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis : The counts are normalized to drug-free controls, and the EC₅₀ value (the effective concentration that inhibits parasite growth by 50%) is calculated.

Caption: Workflow for the [³H]-hypoxanthine parasite growth assay.

In Vitro Resistance Studies

The potential for resistance development is a critical consideration for any new antimalarial. In vitro drug pressure selections with DHODH inhibitors, including the related triazolopyrimidine DSM265, have consistently identified point mutations in the dhodh gene as the primary mechanism of resistance.[5][6]

Mutations identified in response to this chemical class often map to the inhibitor's binding site on the PfDHODH enzyme.[5] For instance, the L531F mutation was identified in selections using this compound.[6] Other mutations in the binding pocket, such as C276Y, G181C, and F227L, have been shown to confer resistance to the closely related compound DSM265, leading to significant shifts in EC₅₀ values (from 2- to ~400-fold).[6][7] These findings provide valuable insight into potential clinical resistance mechanisms and can guide the development of next-generation inhibitors or combination therapies.

Caption: Logical workflow of in vitro resistance selection.

References

- 1. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application